molecular formula C18H15Cl3N4O9S B582759 N-(2,2,2-Trichloroacetyl)cefuroxime CAS No. 76598-06-6

N-(2,2,2-Trichloroacetyl)cefuroxime

Cat. No. B582759
CAS RN: 76598-06-6
M. Wt: 569.747
InChI Key: BGPGYDOAMAGXIO-HOYKSXRLSA-N
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Description

N-(2,2,2-Trichloroacetyl)cefuroxime (TCAC) is an organic compound belonging to the cefuroxime class of antibiotics. It is a semi-synthetic derivative of the naturally occurring cephalosporin antibiotic cefuroxime, and has been developed as an alternative to the traditional cefuroxime drugs. TCAC is a broad-spectrum antibiotic, which means it is effective against a wide range of bacteria. It is used to treat a variety of bacterial infections, including infections of the respiratory tract, urinary tract, skin and soft tissue, and bone and joint infections.

Scientific Research Applications

Antibacterial Activity and Pharmacological Properties

Cefuroxime, a semisynthetic cephalosporin antibiotic, demonstrates significant antibacterial activity due to its resistance to destruction by β-lactamases produced by both Gram-positive and Gram-negative bacteria. It is particularly active against a wide variety of pathogens, including resistant strains to other cephalosporins. This makes cefuroxime a valuable agent in treating infections where other antibiotics may fail. The drug's pharmacokinetics reveal that it achieves therapeutic levels in several body fluids and tissues, making it effective in treating various infections (Brogden, Heel, Speight, & Avery, 2012).

Therapeutic Trials and Efficacy

Cefuroxime has been successfully used to treat a wide range of infections caused by both Gram-positive and Gram-negative aerobic bacteria. Clinical trials have shown its efficacy in treating respiratory infections, urinary tract infections, and even meningococcal and Haemophilus meningitis in children, highlighting its broad therapeutic potential. Despite its effectiveness, the role of cefuroxime, particularly in forms like N-(2,2,2-Trichloroacetyl)cefuroxime, in non-antibiotic applications or novel scientific research areas remains to be explored more thoroughly (Brogden et al., 2012).

properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2,2,2-trichloroacetyl)carbamoyloxymethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl3N4O9S/c1-32-24-9(8-3-2-4-33-8)12(26)22-10-13(27)25-11(15(28)29)7(6-35-14(10)25)5-34-17(31)23-16(30)18(19,20)21/h2-4,10,14H,5-6H2,1H3,(H,22,26)(H,28,29)(H,23,30,31)/b24-9-/t10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPGYDOAMAGXIO-HOYKSXRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)NC(=O)C(Cl)(Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)NC(=O)C(Cl)(Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl3N4O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227398
Record name N-(2,2,2-Trichloroacetyl)cefuroxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2,2-Trichloroacetyl)cefuroxime

CAS RN

76598-06-6
Record name N-(2,2,2-Trichloroacetyl)cefuroxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076598066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,2,2-Trichloroacetyl)cefuroxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,2,2-TRICHLOROACETYL)CEFUROXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2I223YL99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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